3,4-Dichlorophenyl hydroxy urea

Description

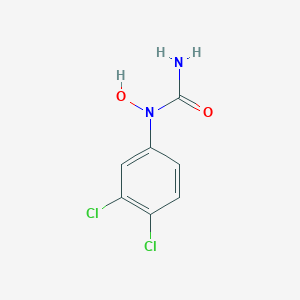

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-1-hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)11(13)7(10)12/h1-3,13H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYLGSPKGIALHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N(C(=O)N)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480914 | |

| Record name | 3,4-DICHLOROPHENYL HYDROXY UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128523-56-8 | |

| Record name | 3,4-DICHLOROPHENYL HYDROXY UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3,4-Dichlorophenyl Hydroxy Urea (B33335)

The primary and most direct route for synthesizing N-aryl-N'-hydroxyureas involves the reaction between an appropriately substituted aryl isocyanate and hydroxylamine (B1172632).

The cornerstone of the synthesis of 3,4-Dichlorophenyl hydroxy urea is the formation of the urea linkage. The most common method involves the nucleophilic addition of a hydroxylamine to an isocyanate. Specifically, the synthesis would entail the reaction of 3,4-dichlorophenyl isocyanate with hydroxylamine. The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to yield the final hydroxyurea (B1673989) product.

A parallel synthesis has been described for a structurally similar compound, N-hydroxy-N-benzyl-N'-(3',4'-dichlorophenyl)-urea, which was prepared by reacting 3,4-dichlorophenyl isocyanate with N-benzyl-hydroxylamine. prepchem.com The reaction was conducted in anhydrous benzene (B151609) under reflux conditions, suggesting that similar non-protic solvents and elevated temperatures would be suitable for the synthesis of the parent this compound. prepchem.com The reaction proceeds readily without the need for a catalyst.

Alternative, though less direct, methods for urea bond formation known in the chemical literature include reacting an amine with a chloroformate derivative, such as phenyl chloroformate, to form a carbamate (B1207046) intermediate which can then be further reacted. nih.gov

The key reagents for the primary synthetic pathway are 3,4-dichlorophenyl isocyanate and hydroxylamine. 3,4-Dichlorophenyl isocyanate is a commercially available reagent, typically synthesized from its corresponding aniline, 3,4-dichloroaniline (B118046). wikipedia.orgnih.gov Hydroxylamine is often used as a salt (e.g., hydroxylamine hydrochloride), from which the free base is generated in situ or used in a basic solution. orgsyn.org

While the direct reaction of isocyanates with amines or hydroxylamines often does not require catalysis, the reaction environment is crucial. The use of polar, non-protic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidinone (NMP) at temperatures ranging from 50-100 °C is common for analogous urea syntheses. nih.gov In some specialized cases, such as the hydrogenation of existing urea derivatives, transition metal catalysts like ruthenium are employed, although this applies to the modification of the urea rather than its initial formation. prepchem.com

Derivatization Strategies and Analogue Synthesis

To explore the chemical properties and potential utility of this compound, various derivatization strategies can be employed. These modifications are critical for establishing structure-activity relationships (SAR) and for mechanistic studies.

Modifying the urea backbone is a key strategy for probing its chemical and biological significance. This can involve alkylation or arylation at the nitrogen atoms. For instance, the synthesis of N-hydroxy-N-benzyl-N'-(3',4'-dichlorophenyl)-urea demonstrates N-alkylation on the hydroxylamine nitrogen. prepchem.com This type of modification alters the steric and electronic properties of the urea moiety.

In broader studies of hydroxyurea analogues, lipophilic groups have been introduced to enhance stability and cell penetration, which are important factors in drug design. researchgate.net Furthermore, the synthesis of compounds like 1-(3,4-dichlorophenyl)-3-(2-hydroxy-1-propyl)urea shows how the terminal nitrogen of the urea can be functionalized with more complex side chains. uni.lu The derivatization of hydroxyurea itself with reagents like xanthydrol has been used for analytical purposes to improve retention on nonpolar chromatography columns, a technique that relies on the reactivity of the urea's primary amide group. rsc.org

Studies on related N-aryl N'-hydroxyguanidines have shown that the nature and position of substituents on the aryl ring are crucial for activity. nih.gov For example, compounds with small, electron-donating para substituents were found to be effective substrates for nitric oxide synthase (NOS), with the para-chloro derivative being a selective substrate for the NOS II isoform. nih.gov While this applies to a guanidine, it highlights the principle that substituent changes on the aromatic ring can fine-tune the molecule's properties. For this compound, altering the position of the chlorine atoms (e.g., to 2,4-dichloro) or introducing different substituents would be expected to modulate its chemical reactivity and interactions. Research on diaryl ureas has also indicated that factors like molecular rigidity and aromaticity are important for improving the activity of these compounds. nih.gov

A number of structurally related analogues have been synthesized to explore the chemical space around the dichlorophenyl urea core. These analogues are instrumental for understanding the role of different functional groups and substitution patterns. The synthesis of the corresponding thiourea, N-(3,4-Dichlorophenyl)thiourea, was achieved by refluxing 3,4-dichloroaniline with hydrochloric acid and ammonium (B1175870) thiocyanate. nih.govresearchgate.net This substitution of the urea's oxygen with sulfur significantly alters the group's hydrogen bonding capacity and electronic properties.

Other synthesized analogues provide further insight into the structural requirements for specific interactions. The table below lists several related compounds and their synthetic context.

| Compound Name | Key Structural Difference | Synthetic Context/Note | Reference |

| 1-(2,4-Dichlorophenyl)-3-hydroxyurea | Isomeric dichlorophenyl ring | A structural isomer of the title compound. | uni.lu |

| N-Hydroxy-N-benzyl-N'-(3',4'-dichlorophenyl)-urea | Benzyl group on hydroxy-nitrogen | Synthesized from 3,4-dichlorophenyl isocyanate and N-benzyl-hydroxylamine. | prepchem.com |

| 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-1-propyl)urea | Substituted alkyl chain on terminal nitrogen | An example of further functionalization of the urea backbone. | uni.lu |

| N-(3,4-Dichlorophenyl)thiourea | Sulfur atom replaces urea oxygen | Synthesized from 3,4-dichloroaniline and ammonium thiocyanate. | nih.govresearchgate.net |

| 1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea | A 4-chlorophenyl group instead of a hydroxyl group | A trichlorinated diaryl urea. | bldpharm.com |

| 1-(3,4-Dichlorophenyl)-3-methyl urea | A methyl group instead of a hydroxyl group | A metabolite of the herbicide diuron. |

Investigation of Molecular Mechanisms of Action

Enzymatic Inhibition Studies

The core of the compound's activity lies in its capacity to inhibit a range of enzymes critical to various metabolic and physiological functions.

Hydroxyurea (B1673989), a structural analogue of the subject compound, is a known inhibitor of urease, a dinickel enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamic acid. nih.gov The inhibitory action is attributed to the direct binding of the hydroxyurea molecule to the Ni(II) ions within the enzyme's active site. nih.gov

The urease-catalyzed hydrolysis of hydroxyurea itself follows a distinct kinetic pattern. It is characterized by biphasic kinetics, which begins with a rapid "burst" phase and is followed by a much slower "plateau" phase. nih.gov This plateau has been linked to a form of substrate inhibition that is either irreversible or very slowly reversible. nih.gov The product of this reaction, hydroxylamine (B1172632), is a weak, reversible inhibitor and is not the cause of this sustained inhibition. nih.gov

Kinetic isotope effect (KIE) studies provide deeper insight into the reaction mechanism. During both the burst and plateau phases of hydroxyurea hydrolysis at pH 6.0 and 25°C, the nitrogen isotope effects for both the ammonia and hydroxylamine leaving groups are very small. This suggests that the rate-determining step of the reaction occurs before the cleavage of either of the C-N bonds. nih.gov The similarity in the magnitude of the carbonyl carbon isotope effects during both phases also points to the formation of a common intermediate. nih.gov The accepted mechanism for urease involves the coordination of urea's carbonyl oxygen to one Ni(II) ion, while the other Ni(II) ion activates a water molecule for nucleophilic attack. A key histidine residue then donates a proton to the leaving nitrogen atom, facilitating the reaction through a tetrahedral intermediate. nih.gov

| Kinetic Phase | Isotope Effect Parameter | Value |

|---|---|---|

| Burst Phase | 15(V/K)NH3 | 1.0016 ± 0.0005 |

| 15(V/K)NH2OH | 1.0013 ± 0.0005 | |

| Plateau Phase | 15(V/K)NH3 | 1.0019 ± 0.0007 |

| 15(V/K)NH2OH | 1.0022 ± 0.0003 | |

| Burst Phase | 13(V/K) | 1.0135 ± 0.0003 |

| Plateau Phase | 13(V/K) | 1.0178 ± 0.0003 |

While direct inhibition of Carbonic Anhydrase IV (CA-IV) by 3,4-Dichlorophenyl hydroxy urea is not documented in the provided search results, related urea-containing compounds have been investigated as inhibitors of various CA isoforms. Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov

Ureido-sulfonamide derivatives, for instance, have been identified as potent inhibitors of tumor-associated isoforms like CA IX and CA XII. The compound U-104, a ureido-sulfonamide, demonstrates high selectivity for hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II. sigmaaldrich.com This indicates that the urea moiety can be a key structural feature for potent CA inhibition. Uracil derivatives, which share some structural similarities with urea, have also been shown to act as competitive inhibitors of hCA I and hCA II. nih.gov The inhibition mechanism for sulfonamide-based inhibitors typically involves the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site. sigmaaldrich.com

| CA Isoform | Inhibition Constant (Ki) |

|---|---|

| hCA I | 5080 nM |

| hCA II | 9640 nM |

| hCA IX | 45 nM |

| hCA XII | 4.5 nM |

Enoyl-Acyl Carrier Protein Reductase (FabI) is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. It catalyzes the final, rate-controlling step in the fatty acid elongation cycle, making it an important target for antibacterial agents. nih.govfrontiersin.org Inhibitors of FabI can be broadly classified into categories such as competitive inhibitors, molecules that form covalent adducts with the NAD(P)H cofactor, and bisubstrate inhibitors. nih.govfrontiersin.org

Based on the conducted searches, there is no specific information available detailing the inhibition of FabI by this compound or its direct dichlorophenyl urea derivatives. Known inhibitors of FabI include compounds like triclosan, which binds to the NAD(P)+-FabI complex, and isoniazid, a prodrug that acts as a bisubstrate inhibitor against the Mycobacterium tuberculosis isoform (InhA). nih.govuniprot.org The development of resistance to FabI inhibitors often occurs through single-point mutations in the fabI gene, which alters the drug-binding site. nih.gov

Based on the conducted research, no information was found regarding the inhibition of Mycobacterium tuberculosis Phosphoserine Phosphatase (MtSerB2) by hydroxyurea or its analogues. MtSerB2 is an essential enzyme in the L-serine biosynthesis pathway of M. tuberculosis and is considered a target for developing new anti-tuberculosis drugs. nih.govnih.govresearchgate.net Current research into MtSerB2 inhibitors has focused on other chemical scaffolds, such as trisubstituted harmine (B1663883) derivatives, clorobiocin, and rosaniline. nih.govnih.gov

Interference with Cellular and Biochemical Pathways

Beyond direct enzyme inhibition, dichlorophenyl urea compounds can disrupt fundamental cellular energy conversion processes.

A closely related compound, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU, also known as Diuron), is a potent and specific inhibitor of photosynthesis. chemeurope.comwikipedia.org Its primary mechanism of action is the disruption of the photosynthetic electron transport chain. vaia.com

DCMU specifically blocks the QB plastoquinone (B1678516) binding site on Photosystem II (PSII). wikipedia.org This binding action prevents the flow of electrons from PSII to the plastoquinone pool, effectively interrupting the linear electron transport chain. chemeurope.comwikipedia.org The consequence is the cessation of ATP and NADPH production, which are the essential energy carriers required for carbon fixation in the Calvin cycle. vaia.com This blockage halts the splitting of water molecules at PSII and the subsequent evolution of oxygen. vaia.com

While DCMU shuts down electron flow from PSII, it does not directly affect Photosystem I (PSI) or other photosynthetic reactions like light absorption. chemeurope.comwikipedia.org However, by preventing electrons from leaving PSII, it creates a deficit of electrons for PSI, thereby halting the entire "linear" photosynthetic process that reduces NADP+ to NADPH. wikipedia.org Interestingly, under certain conditions, DCMU has been observed to stimulate the cyclic photosynthetic pathway around PSI. wikipedia.org The phytotoxicity of DCMU is linked to this inhibition, as the blockage of electron transport can lead to the photodestruction of chlorophyll (B73375) and carotenoids. nih.gov

Molecular Interactions and Target Binding Characteristics

The compound 3,4-Dichlorophenyl urea (DCPU), a primary metabolite of the herbicide Diuron, is a well-characterized inhibitor of Photosystem II (PSII). nih.govnih.govresearchgate.net Its primary molecular target is the D1 protein, a core component of the PSII reaction center in plants and cyanobacteria. embopress.orgnih.govnih.gov By binding to this protein, DCPU effectively interrupts photosynthetic electron transport, which is the basis of its herbicidal activity. nih.govcapes.gov.br In addition to this well-defined role in photosynthetic organisms, studies on human cell lines indicate that DCPU and related metabolites are toxic, with mitochondria identified as a principal target. nih.gov

The binding of phenylurea-type inhibitors, including Diuron and its metabolite DCPU, to the D1 protein of Photosystem II is highly specific. These inhibitors compete with the native electron acceptor, plastoquinone (PQ), for a specific binding niche known as the Q\B site. nih.gov The affinity of these compounds for the Q\B site can be substantial, effectively blocking the function of plastoquinone and halting the photosynthetic electron flow from the primary quinone acceptor, Q\A, to Q\B. embopress.orgnih.govcapes.gov.br

The specificity of this interaction is such that a single amino acid substitution in the D1 protein can significantly reduce the binding affinity of the inhibitor and confer resistance. embopress.orgcapes.gov.br While the primary and most studied target of DCPU is the PSII D1 protein, research has also confirmed that DCPU exhibits cytotoxicity in various human cell lines, including placental (BeWo), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (Caco-2) cells, by targeting mitochondrial function. nih.gov

Table 1: Target and Binding Characteristics of Phenylurea Herbicides

| Compound/Class | Primary Protein Target | Binding Site | Effect of Binding |

| Diuron / DCPU | D1 Protein of Photosystem II | Q\B Niche | Competitive inhibition of plastoquinone binding. nih.gov |

| Diuron / DCPU | Mitochondria (in human cells) | Not fully specified | Reduced cell viability, indicating mitochondrial dysfunction. nih.gov |

The binding site for phenylurea inhibitors on the D1 protein is a well-defined pocket that normally accommodates plastoquinone. High-resolution crystal structures of PSII and molecular docking studies have provided detailed insights into the specific molecular interactions that stabilize the inhibitor within this Q\B site. nih.govresearchgate.netusp.br

The binding is primarily driven by non-covalent interactions. Key among these are hydrogen bonds formed between the inhibitor molecule and specific amino acid residues within the pocket. For instance, molecular docking studies have shown that Diuron forms hydrogen bonds with the side chain of Histidine 215 (His215) of the D1 protein. nih.gov Other residues, such as Serine 264 (Ser264), are also known to be critical for the binding of urea-type inhibitors. mdpi.com

The binding of DCPU or its parent compound into the Q\B pocket induces a critical functional, though not necessarily large-scale structural, conformational change. By occupying the site, the inhibitor physically prevents the binding of plastoquinone. This steric hindrance blocks the transfer of electrons between Q\A and Q\B, thereby inhibiting the light-driven water-splitting reaction and halting the entire photosynthetic process. nih.govnih.govcapes.gov.br

Table 2: Key Amino Acid Interactions in the Q\B Binding Site of the D1 Protein

| Inhibitor Class | Interacting Residue | Type of Interaction | Reference |

| Phenylurea (e.g., Diuron) | His215 | Hydrogen Bond | nih.gov |

| Urea/Triazine types | Ser264 | Hydrogen Bond | mdpi.com |

| Phenylurea (e.g., Diuron) | Phe261 | Hydrogen Bond | mdpi.com |

| Phenylurea (e.g., Diuron) | His214 | Hydrogen Bond | mdpi.com |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Pharmacophoric Features and Structural Motifs

The diaryl urea (B33335) moiety is recognized as a privileged structure in medicinal chemistry, particularly for its role in constructing anticancer molecules. nih.govresearchgate.net The fundamental pharmacophore of compounds based on this scaffold, including 3,4-Dichlorophenyl hydroxy urea, consists of a central urea group flanked by two aryl rings. The urea component is crucial for biological activity, with the NH group acting as a hydrogen bond donor and the oxygen atom serving as an excellent hydrogen bond acceptor. nih.govresearchgate.net This dual functionality allows for robust interactions with the amino acid residues in the active sites of target proteins, such as protein kinases. researchgate.netresearchgate.net

In many diaryl urea-based kinase inhibitors, the urea moiety forms critical hydrogen bonds with a conserved glutamic acid residue and the backbone amide of an aspartic acid in the DFG (Asp-Phe-Gly) motif of the kinase domain. nih.govresearchgate.net The 3,4-dichlorophenyl group of the molecule occupies a hydrophobic pocket within the target's binding site. The specific substitution pattern on this ring is critical for modulating the compound's potency and selectivity. The hydroxyurea (B1673989) portion of the molecule introduces an additional site for hydrogen bonding and potential interactions with metalloenzymes, a characteristic feature of the broader class of hydroxyurea compounds known to interact with enzymes like ribonucleotide reductase. itmedicalteam.pl

Studies on pyrazole (B372694) urea-based inhibitors have further illuminated these interactions, showing a bidentate hydrogen bond between the urea hydrogens and the carboxylate oxygens of a conserved glutamic acid residue (Glu71 in p38 MAP kinase). columbia.edu The phenyl group, in this case the 3,4-dichlorophenyl group, typically occupies a kinase-specific pocket, contributing to the inhibitor's selectivity. columbia.edu

Impact of Substituent Variations on Biochemical and Biological Activities

The biological activity of diaryl urea derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. SAR studies have demonstrated that modifications to these substituents can significantly alter the compound's inhibitory potency and selectivity.

Analysis of N,N'-diarylureas has shown that the presence of one or more electron-withdrawing groups, such as chloro or trifluoromethyl (CF₃), on the terminal benzene (B151609) ring is beneficial for enhancing activity. nih.gov Specifically, aryl urea derivatives featuring a 3,4-dichlorobenzene ring have been noted for their suitable molecular size and good antiproliferative activity. nih.gov The volume of the molecule plays a crucial role in its ability to bind effectively to the target receptor. nih.gov

In a series of 1,3-disubstituted urea derivatives, it was observed that an aromatic ring at the N-3 position generally enhances inhibitory activity. nih.gov However, the introduction of a nitro group at the C-3 position of the aromatic ring tended to decrease activity. nih.gov Conversely, the presence of hydroxyl groups on the phenyl ring was found to reduce antiproliferative activities, possibly by decreasing the permeability of the cell membrane. nih.gov

The following table summarizes the structure-activity relationships for a series of urea derivatives, highlighting the impact of different substituents on their biological activity.

| Compound | R1 | R2 | R3 | R4 | R5 | Biological Activity (IC50 in µM) |

| Reference | H | H | H | H | H | > 50 |

| Analogue 1 | Cl | H | H | H | H | 25.3 |

| Analogue 2 | H | Cl | H | H | H | 15.8 |

| Analogue 3 | H | H | Cl | H | H | 5.2 |

| Analogue 4 | Cl | Cl | H | H | H | 8.7 |

| Analogue 5 | H | Cl | Cl | H | H | 1.2 |

| Analogue 6 | CF3 | H | H | H | H | 7.9 |

| Analogue 7 | H | H | OCH3 | H | H | 30.1 |

This table is a representative example based on general SAR findings for diaryl urea derivatives and does not represent data for this compound itself unless otherwise specified in cited literature.

These findings underscore the importance of the 3,4-dichloro substitution pattern. The combination of chloro groups at these specific positions appears to provide a favorable balance of electronic properties and steric bulk for potent biological activity.

Rational Design Principles for Novel this compound Analogues

The rational design of novel analogues of this compound is guided by the established SAR principles and an understanding of the target's binding site topology. A primary strategy involves the modification of the terminal phenyl ring to enhance binding affinity and selectivity. researchgate.netnih.gov

One successful approach in the design of urea-based kinase inhibitors has been to start with known active compounds and systematically modify their structure. researchgate.net For instance, new derivatives can be rationally designed by altering the substituents on the phenyl ring to optimize interactions with the hydrophobic pocket of the kinase. This can involve introducing different halogen atoms or small alkyl groups to fine-tune the lipophilicity and steric fit.

Furthermore, molecular docking studies are instrumental in the rational design process. nih.gov By modeling how different analogues fit into the active site of a target protein, researchers can predict which modifications are most likely to improve binding and, consequently, biological activity. This allows for a more focused and efficient synthetic effort, prioritizing compounds with the highest probability of success.

Quantitative Structure-Activity Relationships (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For diaryl urea derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their inhibitory potential. nih.goveurekaselect.commui.ac.ir

In a QSAR study of diaryl urea derivatives as B-RAF inhibitors, it was found that descriptors related to the size, degree of branching, aromaticity, and polarizability of the molecules were critical in determining their inhibitory activity. nih.govmui.ac.ir These findings suggest that for this compound, the steric bulk and electronic distribution conferred by the dichlorophenyl group are key determinants of its potency.

QSAR models are often developed using methods like Multiple Linear Regression (MLR) or more complex non-linear approaches such as Support Vector Machines (SVM). nih.gov These models, once validated, can be used to predict the activity of newly designed, unsynthesized compounds. eurekaselect.commdpi.com This predictive capability significantly accelerates the drug discovery process by allowing researchers to prioritize the synthesis of the most promising candidates.

For instance, a 3D-QSAR analysis performed on a series of diaryl urea derivatives as multi-targeted receptor tyrosine kinase inhibitors demonstrated good predictive power, indicating that such models can guide the rational design of new and more potent inhibitors. eurekaselect.com The insights gained from QSAR studies, combined with SAR data and molecular modeling, provide a comprehensive framework for the development of novel this compound analogues with optimized therapeutic potential.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Characterization of 3,4-Dichlorophenyl Hydroxy Urea (B33335)

Quantum chemical calculations offer a fundamental understanding of a molecule's behavior based on its electronic structure. For 3,4-Dichlorophenyl Hydroxy Urea, these methods can elucidate key characteristics that govern its reactivity and potential biological activity.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule is paramount to its chemical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.netajchem-a.com

For substituted urea derivatives, the distribution of electron density is significantly influenced by the nature and position of the substituents on the phenyl ring. nih.govcsic.es In the case of this compound, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to lower the energy of both the HOMO and LUMO, potentially affecting its interaction with biological targets. The delocalization of lone pair electrons from the nitrogen atoms into the adjacent carbonyl group is a key feature of the urea functionality, contributing to its conformational preferences. nih.gov

A detailed analysis of the Mulliken atomic charges would reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule. It is anticipated that the oxygen atom of the carbonyl group and the oxygen of the hydroxyl group would possess a negative charge, making them potential sites for electrophilic attack, while the hydrogen atoms of the amine and hydroxyl groups would carry a positive charge. researchgate.netbhu.ac.in

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Significance |

| HOMO Energy | Lowered due to electron-withdrawing chlorine atoms | Reduced electron-donating ability |

| LUMO Energy | Lowered due to electron-withdrawing chlorine atoms | Enhanced electron-accepting ability |

| HOMO-LUMO Gap | Influenced by substitution pattern | Indicator of molecular stability and reactivity |

| Charge Distribution | Negative charge on oxygen atoms, positive charge on NH and OH protons | Identifies sites for intermolecular interactions |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen and the hydroxyl oxygen, confirming these as primary sites for hydrogen bonding and interactions with electrophiles. researchgate.netresearchgate.net The regions around the hydrogen atoms of the urea and hydroxyl groups would exhibit a positive potential, indicating their role as hydrogen bond donors. researchgate.net The dichlorophenyl ring would also display distinct electrostatic potential patterns influenced by the chlorine substituents. This detailed map of electrostatic potential is instrumental in understanding how the molecule will orient itself when approaching a receptor binding site. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable in modern drug discovery for predicting how a ligand, such as this compound, might interact with a biological target.

Prediction of Binding Modes and Affinities with Receptor Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique allows for the exploration of various possible binding modes and the estimation of the binding affinity, often expressed as a scoring function.

For this compound, docking studies could be performed against a range of potential protein targets. The urea and hydroxyurea (B1673989) moieties are known to form multiple hydrogen bonds with protein residues, which is a crucial factor in drug-target interactions. nih.gov The dichlorophenyl group can engage in hydrophobic and van der Waals interactions within the binding pocket. The specific substitution pattern on the phenyl ring can significantly influence binding affinity and selectivity.

Table 2: Potential Interactions of this compound in a Receptor Binding Site

| Interaction Type | Molecular Feature Involved | Potential Interacting Residues |

| Hydrogen Bonding | Carbonyl oxygen, NH groups, Hydroxyl group | Amino acid side chains (e.g., Ser, Thr, Asn, Gln), backbone amides and carbonyls |

| Hydrophobic Interactions | Dichlorophenyl ring | Nonpolar amino acid residues (e.g., Leu, Ile, Val, Phe) |

| Halogen Bonding | Chlorine atoms | Electron-rich atoms (e.g., oxygen, nitrogen) in the binding pocket |

Simulation of Protein-Ligand Complex Stability and Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations can assess the stability of the predicted binding mode and reveal the flexibility of both the ligand and the protein. nih.gov

Conformational Analysis and Polymorphism Studies for Urea Derivatives

The three-dimensional structure and solid-state properties of a molecule are critical for its function and formulation. Computational methods are widely used to study the conformational landscape and polymorphic behavior of urea derivatives.

The conformational preferences of urea derivatives are largely governed by rotation around the C-N bonds. acs.org Due to the partial double bond character of the C-N bonds resulting from resonance, there is a significant energy barrier to rotation. nih.gov N,N'-disubstituted ureas can exist in different conformations, with the trans-trans conformation often being the most stable. researchgate.net However, the introduction of different substituents can favor other conformations, such as cis-trans. researchgate.net Computational studies, often employing Density Functional Theory (DFT), can be used to calculate the potential energy surface for bond rotations and identify the most stable conformers. acs.org

Table 3: Common Conformational States of N,N'-Disubstituted Ureas

| Conformation | Description | Stability |

| trans-trans | Both substituents are on opposite sides of the C-N bonds. | Often the most stable conformation. researchgate.net |

| cis-trans | One substituent is on the same side and the other is on the opposite side of the C-N bonds. | Can be stabilized by intramolecular hydrogen bonding. researchgate.net |

| cis-cis | Both substituents are on the same side of the C-N bonds. | Generally less stable. nih.gov |

Virtual Screening Approaches for Identification of Potential Ligands and Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For this compound, both ligand-based and structure-based virtual screening approaches can be conceptualized to explore its potential biological activities and identify new interacting partners.

Ligand-Based Virtual Screening (LBVS):

In the absence of a known 3D structure of a target protein, LBVS methods can be utilized. youtube.com These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target. tandfonline.com The dichlorophenyl group in this compound can serve as a hydrophobic and aromatic feature, while the hydroxyurea moiety provides multiple hydrogen bond donor and acceptor sites. nih.gov A pharmacophore model could be developed based on these features and used to screen databases for other compounds that match this spatial arrangement, potentially identifying molecules with similar biological activities. nih.govmdpi.com Studies on other urea-containing compounds have successfully used this approach to identify novel enzyme inhibitors. nih.gov

Similarity Searching: This method involves using the 2D or 3D structure of this compound as a query to search for structurally similar compounds in chemical databases. youtube.com The underlying assumption is that structurally analogous molecules may share similar biological targets.

Structure-Based Virtual Screening (SBVS):

When the 3D structure of a potential protein target is available, SBVS methods, primarily molecular docking, can be employed to predict the binding orientation and affinity of this compound. nih.gov

Molecular Docking: This technique computationally places the 3D structure of a ligand into the binding site of a protein and scores the interaction based on factors like shape complementarity and intermolecular forces. The dichlorophenyl group could potentially fit into hydrophobic pockets within a binding site, while the hydroxyurea group could form key hydrogen bonds with amino acid residues. For instance, research on diphenyl urea derivatives has utilized structure-based virtual screening to identify inhibitors of transketolase, a potential anticancer drug target. nih.govplos.org In such studies, the urea scaffold played a crucial role in forming hydrogen bonds within the enzyme's active site. nih.govplos.org

The predicted molecular properties of this compound are important parameters for these computational studies.

| Property | Value | Source |

| Molecular Formula | C7H6Cl2N2O2 | PubChem |

| Molecular Weight | 219.98 g/mol | PubChem |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Table 1: Predicted Molecular Properties of this compound

By leveraging these in silico approaches, researchers can generate hypotheses about the potential biological targets of this compound and guide the design of future experimental studies to validate these predictions.

Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic Confirmation of Chemical Structures (NMR, IR, Mass Spectrometry, UV-Vis)

Spectroscopic methods are fundamental to the elucidation of the chemical structure of 3,4-Dichlorophenyl hydroxy urea (B33335). Each technique provides unique information that, when combined, offers a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for identifying the hydrogen atoms within a molecule. For urea derivatives, the chemical shifts of the N-H protons are particularly informative. chemicalbook.com In the case of 3,4-Dichlorophenyl urea, a related compound, ¹H-NMR spectra have been recorded and are available in public databases like PubChem. nih.gov The analysis of these spectra helps in confirming the arrangement of protons on the phenyl ring and the urea moiety. Quantitative ³¹P NMR spectroscopy, while not directly applicable to 3,4-Dichlorophenyl hydroxy urea itself, is a valuable technique for quantifying hydroxyl groups in related research areas, highlighting the utility of NMR in functional group analysis. unive.it

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of urea and its derivatives typically shows characteristic absorption bands. docbrown.info Key absorptions include N-H stretching vibrations, which appear as a broad band with twin peaks between 3200 and 3600 cm⁻¹, and a strong absorption for the C=O (carbonyl) group stretch around 1700 cm⁻¹. docbrown.inforesearchgate.net Additional peaks corresponding to N-H bending and C-N stretching vibrations are also observed, collectively providing a "fingerprint" for the urea functional group. docbrown.inforesearchgate.net

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For 1-(3,4-Dichlorophenyl)urea, the exact mass has been determined to be 203.9857 g/mol . nih.gov High-resolution mass spectrometry can provide the elemental formula (C₇H₆Cl₂N₂O). Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions, which can help to piece together the molecular structure. Predicted collision cross-section values for various adducts of 1-(3,4-dichlorophenyl)-3-hydroxyurea (B3062577) are also available, which can aid in its identification in complex mixtures. uni.lu

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing aromatic rings and conjugated systems. The UV spectrum of 6-hydroxy-3,4-dichlorophenyl urea, a related metabolite, shows characteristic absorption maxima. In an acidic ethanol (B145695) solution, it exhibits peaks at 241 nm and 291 nm. researchgate.net When the solution is made alkaline, these peaks undergo a bathochromic (red) shift to 251 nm and 306 nm, which is indicative of a phenolic structure. researchgate.net

Table 1: Spectroscopic Data for 3,4-Dichlorophenyl Urea and Related Compounds

| Technique | Compound | Key Findings | Reference |

|---|---|---|---|

| ¹H NMR | 1-(3,4-Dichlorophenyl)urea | Spectrum available for structural confirmation. | nih.gov |

| IR | Urea | N-H stretch (3200-3600 cm⁻¹), C=O stretch (~1700 cm⁻¹). | docbrown.info |

| MS | 1-(3,4-Dichlorophenyl)urea | Exact Mass: 203.9857 g/mol, Formula: C₇H₆Cl₂N₂O. | nih.gov |

| UV-Vis | 6-hydroxy-3,4-dichlorophenyl urea | λmax (acidic): 241, 291 nm; λmax (alkaline): 251, 306 nm. | researchgate.net |

Chromatographic Methods for Metabolite and Degradation Product Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying this compound and its metabolites or degradation products in various matrices.

In research concerning the herbicide diuron, of which 3,4-Dichlorophenyl urea is a metabolite, HPLC methods have been developed to analyze its presence in biological samples like blood and urine. researchgate.netresearchgate.net These methods often utilize a UV detector for quantification. researchgate.net For instance, a method employing a Lichrosorb Si60 column with a mobile phase of dichloromethane (B109758) and methanol (B129727) (95:5) has been described. researchgate.net

The development of stability-indicating HPLC methods is crucial for understanding the degradation pathways of related compounds under various stress conditions, such as acidic, basic, oxidative, and thermal stress. nih.gov Such studies can identify and quantify degradation products, which is essential for assessing the stability of the parent compound. nih.govgoogle.com For example, the degradation of a drug under dry heat at 105°C for 24 hours can lead to the formation of several degradation products that can be separated and quantified by HPLC. nih.gov Furthermore, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity for the detection and quantification of potential genotoxic impurities and metabolites at very low levels. mdpi.com

X-ray Crystallography for Structural Elucidation of Compound-Protein Complexes

X-ray crystallography is an unparalleled technique for determining the three-dimensional atomic structure of molecules, including how a small molecule like this compound might bind to a protein target. This method provides high-resolution details of the interactions between the compound and the amino acid residues within the protein's binding site. nih.govresearchgate.net

The process involves crystallizing the protein in complex with the compound of interest. researchgate.net These crystals are then exposed to X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic model of the complex is built. researchgate.net This detailed structural information is invaluable for understanding the mechanism of action and for guiding structure-based drug design efforts. nih.govunits.it

While a specific crystal structure of this compound in a complex with a protein was not found in the search results, the crystal structure of a related compound, N-(3,4-Dichlorophenyl)thiourea, has been determined. researchgate.net This analysis revealed details about its molecular geometry and intermolecular interactions, such as hydrogen bonds, which are crucial for understanding how these types of molecules pack in a crystalline state and how they might interact with a protein. researchgate.net The ability to obtain high-quality crystals is a prerequisite for this powerful technique. units.itspringernature.com

Advanced Academic Applications and Future Research Directions

Development of Chemical Probes and Tools for Biological System Investigations

Dichlorophenyl urea (B33335) derivatives serve as valuable molecular probes for dissecting complex biological systems. Their ability to interfere with specific cellular processes allows researchers to investigate and understand fundamental biological mechanisms. For instance, certain dichlorophenyl urea compounds function as electron transport inhibitors, enabling detailed studies of cellular respiration and photosynthesis. The compound 3-(3,4-dichlorophenyl)-1,1-dimethyl urea has been instrumental in studying photosynthetic electron transport.

Furthermore, these compounds are utilized to probe enzyme activities and their roles in cellular health and disease. A notable example is the investigation of glutathione (B108866) S-transferases (GSTs), enzymes pivotal in detoxification and drug resistance. By observing the effects of dichlorophenyl urea derivatives on GST activity, scientists can gain insights into the enzyme's function and its implications in conditions like cancer. The development of such chemical tools is crucial for identifying new therapeutic targets and understanding the intricate workings of biological pathways.

Interdisciplinary Research in Agrochemical and Pharmaceutical Sciences (Mechanistic Focus)

The versatility of the dichlorophenyl urea scaffold has prompted significant interdisciplinary research, with profound implications for both the agrochemical and pharmaceutical sectors.

In the realm of agrochemicals , 3,4-dichlorophenyl urea is recognized as a transformation product of the widely used herbicide diuron. The study of such metabolites is critical for understanding the environmental fate and activity of herbicides. Phenylurea herbicides, as a class, are effective in controlling a broad spectrum of weeds. The mechanistic focus in this area is on how these compounds inhibit essential biochemical pathways in plants, such as sterol production in fungi, which is vital for their cell membrane integrity.

In the pharmaceutical sciences , diaryl urea derivatives have emerged as a significant class of compounds, particularly in oncology. Many of these compounds function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer cells, such as the RAS-RAF-MEK-ERK pathway. The structural rigidity and aromaticity of the diaryl urea backbone are considered important factors for their potent antitumor activities. Research in this area is heavily focused on the design and synthesis of novel derivatives with enhanced efficacy and selectivity for various cancer targets.

Theoretical Predictions and Experimental Validation Paradigms in Drug Discovery

The journey of a drug from concept to clinic is lengthy and expensive. Modern drug discovery, therefore, heavily relies on a paradigm that integrates theoretical predictions with experimental validation to streamline this process. Dichlorophenyl urea derivatives are frequently the subjects of such integrated approaches.

Theoretical Predictions: Computational techniques are at the forefront of identifying promising drug candidates. These methods include:

Molecular Docking and Dynamics Simulations: These tools predict how a ligand, such as a dichlorophenyl urea derivative, will bind to a target protein and the stability of this interaction over time.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.